
4'-(Trifluoromethyl)acetophenone-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-(Trifluoromethyl)acetophenone-13C6” is a stable isotopic labeled compound with a molecular formula of C9H3F3O . It is commonly used as a reference standard in analytical chemistry and is widely used for drug analysis, environmental monitoring, and medical diagnostics . The compound is a colorless liquid with a boiling point of 179-181℃ and a density of 1.325 g/mL at 25℃ . It is highly soluble in common organic solvents such as ethanol, methanol, and chloroform .
Molecular Structure Analysis
The molecular structure of “4’-(Trifluoromethyl)acetophenone-13C6” consists of nine carbon atoms, three hydrogen atoms, three fluorine atoms, and one oxygen atom . The linear formula is CF3C6H4COCH3 .
Physical and Chemical Properties Analysis
“4’-(Trifluoromethyl)acetophenone-13C6” is a solid with a boiling point of 79-80 °C/8 mmHg and a melting point of 30-33 °C . It has a molecular weight of 188.15 . The compound is combustible and has a flash point of 84 °C .
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Acidic Media : Triazole derivatives, including variations of acetophenone, have been synthesized and studied for their effectiveness in inhibiting the corrosion of mild steel in acid media. These studies involve electrochemical techniques and quantum chemical calculations to understand the molecular structure-inhibition efficiency relationship (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).
NMR Structural Analysis : NMR techniques, including 13C NMR, have been used to study isomers of compounds related to acetophenone. This method is critical in distinguishing structurally similar compounds and elucidating their molecular structures (Liu Guang-shen, 2008).
Biocatalytic Reduction in Pharmaceutical Intermediates : The asymmetric reduction of acetophenone derivatives to produce pharmaceutical intermediates, like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, has been achieved using bacterial strains and recombinant E. coli cells. This process is crucial for creating high-purity pharmaceutical compounds (Pu Wang, Jinbo Cai, Q. Ouyang, Jun-yao He, & Hui Su, 2011; Ying Chen, Nana Xia, Yuewang Liu, & Pu Wang, 2019).
Density Functional Theory in Studying Corrosion Inhibitors : Theoretical studies using Density Functional Theory (DFT) have been conducted on acetophenone derivatives to understand their role as corrosion inhibitors. These studies provide insights into the molecular properties influencing their inhibitive performance (Lei Guo, Shanhong Zhu, Shengtao Zhang, Qiao He, & Wei-hua Li, 2014).
Investigation of Solid-State Interactions in Zeolites : Studies have been conducted on the excited-state ordering of acetophenones included in zeolites, providing insights into the nature of the lowest triplet excited state and the specific cation-acetophenone interactions. This research contributes to the understanding of the behavior of acetophenones in different environments (J. Shailaja, P. Lakshminarasimhan, A. Pradhan, R. B. Sunoj, S. Jockusch, S. Karthikeyan, S. Uppili, J. Chandrasekhar, N. Turro, & V. Ramamurthy, 2003).
Safety and Hazards
“4’-(Trifluoromethyl)acetophenone-13C6” is considered hazardous. It is a flammable solid and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of '4'-(Trifluoromethyl)acetophenone-13C6' can be achieved through the introduction of a trifluoromethyl group onto a pre-existing acetophenone ring using a Friedel-Crafts reaction. The 13C6 isotope can be introduced through the use of labeled starting materials.", "Starting Materials": [ "Acetophenone-13C6", "Trifluoromethylbenzene", "AlCl3", "Acetyl chloride", "Anhydrous AlCl3", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Acetophenone-13C6 in a mixture of dichloromethane and anhydrous AlCl3 at low temperature.", "Step 2: Add trifluoromethylbenzene to the reaction mixture and stir at low temperature for several hours.", "Step 3: Quench the reaction with a mixture of ice and water and extract the product with dichloromethane.", "Step 4: Wash the organic layer with a mixture of sodium bicarbonate and water.", "Step 5: Dry the organic layer with sodium chloride and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by recrystallization using diethyl ether as a solvent." ] } | |
Número CAS |
1261395-75-8 |
Fórmula molecular |
C9H7F3O |
Peso molecular |
194.103 |
Nombre IUPAC |
1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Clave InChI |
HHAISVSEJFEWBZ-CLQMYPOBSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(F)(F)F |
Sinónimos |
1-[4-(Trifluoromethyl)phenyl]ethanone-13C6; (4-Trifluoromethylphenyl-13C6) Methyl Ketone; 1-(4-Trifluoromethylphenyl-13C6)ethanone; 1-Acetyl-4-(trifluoromethyl)_x000B_benzene-13C6; 1-[4-(Trifluoromethyl)phenyl-13C6]-1-ethanone; NSC 88346-13C6; p-(Trifluoro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
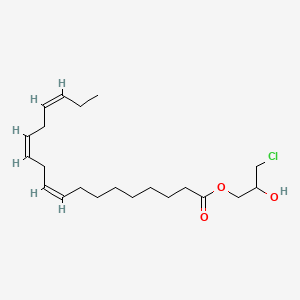
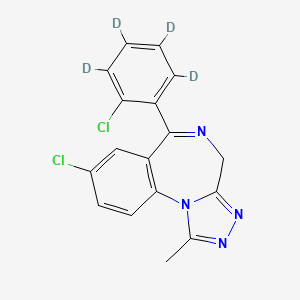
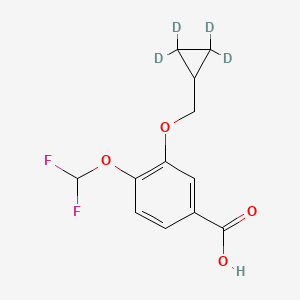
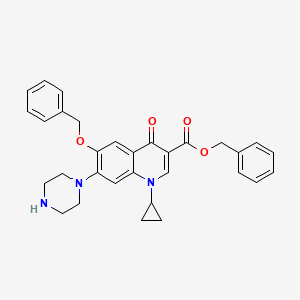



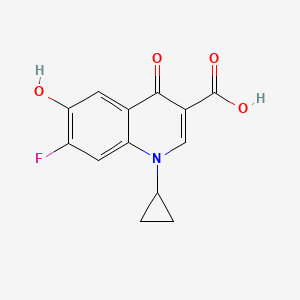
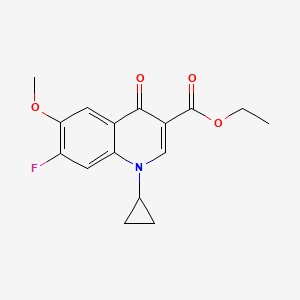
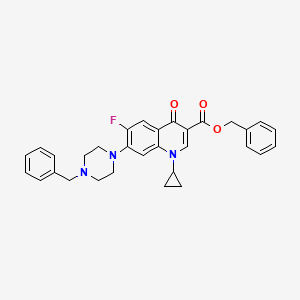
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
